molecular formula C69H132O8 B13769533 Pentaerythritol tetraisopalmitate CAS No. 68957-81-3

Pentaerythritol tetraisopalmitate

Cat. No.: B13769533
CAS No.: 68957-81-3
M. Wt: 1089.8 g/mol
InChI Key: SBSKDQAYPPMLKA-UHFFFAOYSA-N
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Description

Pentaerythritol tetraisopalmitate is an ester derived from pentaerythritol and isopalmitic acid. It is known for its excellent emollient properties, making it a popular ingredient in cosmetics and personal care products. This compound is valued for its ability to provide a cushiony feel, high gloss, and water resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol tetraisopalmitate is synthesized through the esterification of pentaerythritol with isopalmitic acid. The reaction typically involves heating pentaerythritol and isopalmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired ester is formed, which is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isopalmitic acid, are mixed in large reactors with catalysts. The reaction mixture is heated and stirred continuously to ensure complete esterification. After the reaction is complete, the product is purified using techniques such as vacuum distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol tetraisopalmitate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Pentaerythritol tetraisopalmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin or hair surface, reducing water loss and providing a smooth, non-greasy feel. The molecular structure of this compound allows it to interact with the lipid layers of the skin, enhancing its moisturizing and protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaerythritol tetraisopalmitate is unique due to its specific combination of pentaerythritol and isopalmitic acid, which provides a balance of excellent emollient properties, high gloss, and water resistance. This makes it particularly valuable in cosmetic formulations where these attributes are desired .

Properties

CAS No.

68957-81-3

Molecular Formula

C69H132O8

Molecular Weight

1089.8 g/mol

IUPAC Name

[3-(14-methylpentadecanoyloxy)-2,2-bis(14-methylpentadecanoyloxymethyl)propyl] 14-methylpentadecanoate

InChI

InChI=1S/C69H132O8/c1-61(2)49-41-33-25-17-9-13-21-29-37-45-53-65(70)74-57-69(58-75-66(71)54-46-38-30-22-14-10-18-26-34-42-50-62(3)4,59-76-67(72)55-47-39-31-23-15-11-19-27-35-43-51-63(5)6)60-77-68(73)56-48-40-32-24-16-12-20-28-36-44-52-64(7)8/h61-64H,9-60H2,1-8H3

InChI Key

SBSKDQAYPPMLKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCC(C)C

Origin of Product

United States

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